![molecular formula C7H12N2O3 B2814176 1-acetyl-N-methoxyazetidine-3-carboxamide CAS No. 1428362-36-0](/img/structure/B2814176.png)
1-acetyl-N-methoxyazetidine-3-carboxamide
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Overview
Description
1-acetyl-N-methoxyazetidine-3-carboxamide is a chemical compound that belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which provides a highly attractive entry to bond functionalization .
Synthesis Analysis
The synthesis of azetidines can be achieved through various methods. One such method involves the use of ultrasound-promoted amide coupling of 1-acetyl-9H-pyrido[3,4-b]indole-3-carboxylic acid with substituted aromatic amines . This method is advantageous as it affords the desired products in a drastically reduced reaction time and in excellent yields compared with conventional stirring .Molecular Structure Analysis
The molecular structure of 1-acetyl-N-methoxyazetidine-3-carboxamide can be analyzed using various techniques. For instance, the Low-Order-Value-Optimization (LOVO) strategy can be used for the robust alignment of the least mobile substructures in a simulation . Another tool that can be used for 3D visualization of structural models is VESTA .Chemical Reactions Analysis
The chemical reactions involving 1-acetyl-N-methoxyazetidine-3-carboxamide can be analyzed using chemical heuristics. A novel approach to rapidly search reaction paths in a fully automated fashion by combining chemical theory and heuristics has been proposed . This approach extracts a minimal reaction network composed of only favorable reaction pathways from the complex chemical space through molecular graph and reaction network analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-acetyl-N-methoxyazetidine-3-carboxamide can be inferred from related compounds. For instance, azetidines are known to have a considerable ring strain, which drives their reactivity .Scientific Research Applications
- Ring Strain and Reactivity : Azetidines exhibit considerable ring strain due to their four-membered ring structure. Despite this strain, they are more stable than related aziridines, making them easier to handle. Their unique reactivity can be harnessed under appropriate reaction conditions .
- Polyamines : Despite the challenges associated with polymerizing ring-strained nitrogen-containing monomers, azetidines have been used as building blocks for polyamines. These polymers find applications in antibacterial coatings, materials templating, and more .
Organic Synthesis and Medicinal Chemistry
Polymerization
Future Directions
The future directions in the field of azetidines research include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .
properties
IUPAC Name |
1-acetyl-N-methoxyazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)9-3-6(4-9)7(11)8-12-2/h6H,3-4H2,1-2H3,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSNAXWFNDGFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-methoxyazetidine-3-carboxamide |
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